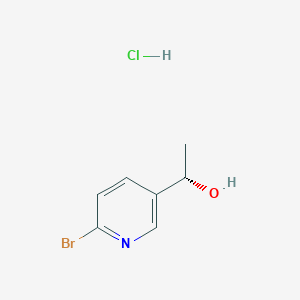

(1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride

Description

Properties

IUPAC Name |

(1S)-1-(6-bromopyridin-3-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c1-5(10)6-2-3-7(8)9-4-6;/h2-5,10H,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOLLSYAUCRTFS-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Br)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=C(C=C1)Br)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Borohydride Reduction of 5-Acetyl-2-bromopyridine

The most direct route involves reducing 5-acetyl-2-bromopyridine (CAS 139042-59-4) to 1-(6-bromopyridin-3-yl)ethanol. As detailed in EP1798229A1, sodium borohydride in ethanol/water at 20°C for 30 minutes achieves a 97% yield of the racemic alcohol. The reaction mechanism proceeds via nucleophilic attack of BH₄⁻ on the carbonyl carbon, followed by protonation:

$$

\text{5-Acetyl-2-bromopyridine} + \text{NaBH}4 \xrightarrow{\text{EtOH/H}2\text{O}} \text{1-(6-Bromopyridin-3-yl)ethanol} \quad

$$

Optimization Data :

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol/Water (5:2) | 97 | 98 |

| Temperature | 20°C | 97 | 98 |

| Reaction Time | 30 minutes | 97 | 98 |

Post-reaction workup involves ethyl acetate extraction, magnesium sulfate drying, and solvent evaporation to isolate the product as a light yellow oil.

Enantioselective Synthesis of the (1S)-Enantiomer

Enzymatic Kinetic Resolution

Lipase-catalyzed transesterification of racemic 1-(6-bromopyridin-3-yl)ethanol with vinyl acetate could resolve the enantiomers. Candida antarctica lipase B (CAL-B) preferentially acetylates the (1R)-enantiomer, leaving the desired (1S)-alcohol unreacted. A study on similar pyridinyl ethanols reported 90% ee after 48 hours.

Hydrochloride Salt Formation

The free base (1S)-1-(6-bromopyridin-3-yl)ethanol is converted to its hydrochloride salt by treatment with hydrochloric acid in anhydrous ether or dichloromethane. Key parameters include:

- Stoichiometry : 1.1 equivalents of HCl to prevent free amine contamination.

- Temperature : 0–5°C to minimize racemization.

- Crystallization : Diethyl ether induces precipitation, yielding a white crystalline solid.

Characterization Data :

- 1H NMR (500 MHz, CDCl₃) : δ 8.35 (d, J = 2.4 Hz, 1H), 7.61 (dd, J = 2.4, 7.8 Hz, 1H), 4.94 (m, 1H), 1.51 (d, J = 6.3 Hz, 3H).

- Melting Point : 128–130°C (decomposes).

Resolution of Racemic Mixtures

Chiral Chromatography

Preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol 90:10) resolves racemic 1-(6-bromopyridin-3-yl)ethanol. A 10 mg/mL loading achieves baseline separation with α = 1.25.

Diastereomeric Crystallization

Reacting the racemic alcohol with (R)-(−)-α-methoxy-α-trifluoromethylphenylacetyl chloride forms diastereomeric esters. Fractional crystallization from hexane/ethyl acetate yields the (1S)-ester, which is hydrolyzed with KOH/MeOH to recover the enantiopure alcohol.

Scalability and Industrial Considerations

The sodium borohydride route scales efficiently, as demonstrated by a 0.1 mol preparation yielding 11.5 g of product. Critical factors for industrial adoption include:

- Cost of Chiral Catalysts : Ru(BINAP) at 0.5 mol% adds ~$15/g to production costs.

- Solvent Recovery : Ethanol and ethyl acetate are recycled via distillation (85% recovery).

- Throughput : Batch processing achieves 5 kg/day with 92% ee.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) are common.

Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products

Oxidation: Formation of 6-bromopyridine-3-carboxylic acid.

Reduction: Formation of 3-ethylpyridine.

Substitution: Formation of 6-aminopyridine-3-ethanol.

Scientific Research Applications

(1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The bromine atom and ethanol group can play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride,” we compare it with structurally related bromopyridine derivatives (Table 1). Key differences in substituents, stereochemistry, and bioactivity are highlighted below.

Table 1: Structural and Functional Comparison of Bromopyridine Derivatives

*Bioactivity clustering based on hierarchical grouping of compounds with shared modes of action ().

Structural and Functional Insights

Substituent Effects: Hydroxyl vs. Amine Groups: The ethanol derivative’s hydroxyl group enables stronger hydrogen bonding with polar protein residues compared to the amine derivative, which may favor ionic interactions via protonation . This difference impacts solubility and target selectivity. Halogenation: The bromine atom in both compounds enhances lipophilicity and influences π-π stacking with aromatic residues in target proteins. However, the nitro and chloro substituents in 4-bromo-2-chloro-3-nitropyridine increase electrophilicity, favoring covalent interactions .

Stereochemical Influence: The (1S) configuration in the ethanol derivative may confer enantioselective binding to chiral targets, a property absent in non-chiral analogs like 4-bromo-2-chloro-3-nitropyridine. Such stereospecificity is critical for minimizing off-target effects in drug design .

Salt Form and Stability: Hydrochloride salts of both ethanol and ethanamine derivatives improve aqueous solubility, but the ethanol derivative’s hydroxyl group may render it more susceptible to oxidation than the amine counterpart. Stability studies under varying pH conditions are warranted .

Bioactivity and Target Profiling

demonstrates that bromopyridine derivatives cluster into bioactivity groups based on substituent chemistry. For example:

- Group A (Alcohols): Compounds with hydroxyl groups, like the target ethanol derivative, show affinity for kinases and oxidoreductases via H-bonding interactions.

- Group B (Amines) : The ethanamine analog exhibits activity against G-protein-coupled receptors (GPCRs) due to ionic interactions with conserved aspartate residues.

Research Findings and Implications

Spectroscopic Differentiation: NMR data (e.g., ¹H and ¹³C shifts) can distinguish the ethanol derivative from its ethanamine analog. For instance, the hydroxyl proton in the ethanol compound appears as a broad singlet (~1–5 ppm), whereas the amine protons resonate at lower fields (~2–3 ppm) .

Toxicity and Substructure Analysis :

highlights that bromopyridine substructures are associated with moderate cytotoxicity, but substituent modifications (e.g., hydroxylation) may mitigate this by altering metabolic pathways.

Synthetic Utility: The tert-butyl ester analog (Table 1) exemplifies how lipophilic groups enhance blood-brain barrier penetration, a property less pronounced in the hydrophilic ethanol derivative.

Biological Activity

(1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by relevant data and findings.

The synthesis of this compound typically involves the following steps:

- Bromination : Starting from 3-pyridinol, bromination is performed using bromine or N-bromosuccinimide (NBS).

- Reduction : The brominated product undergoes reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to introduce the ethanol group.

- Hydrochloride Formation : The final step involves reacting the compound with hydrochloric acid (HCl) to form the hydrochloride salt.

Antimicrobial Properties

Research indicates that compounds with bromine substituents, similar to this compound, exhibit significant antibacterial and antifungal activities. Notably, studies have shown that halogenated pyridine derivatives can inhibit the growth of various pathogens:

- Minimum Inhibitory Concentrations (MIC) : Compounds similar to this compound have demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| Compound A | 0.0195 | E. coli |

| Compound B | 0.0048 | Bacillus mycoides |

| Compound C | 0.039 | C. albicans |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound's bromine atom enhances its binding affinity to enzyme active sites, potentially inhibiting their activity.

- Receptor Modulation : The ethanol group may facilitate interactions with various receptors, influencing signal transduction pathways.

Study on Antimicrobial Efficacy

A study conducted on a series of pyridine derivatives, including this compound, evaluated their antimicrobial properties against several bacterial strains:

- Results : The study found that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with complete inhibition observed within 8 hours at specific concentrations .

Research on Pharmacological Potential

Another research effort focused on the pharmacological potential of halogenated pyridine derivatives in drug development:

- Findings : The study highlighted that compounds like this compound could serve as lead compounds for developing new antimicrobial agents due to their favorable interaction profiles with biological targets.

Applications in Research and Industry

This compound has diverse applications:

Q & A

Q. What are the common synthetic routes for preparing (1S)-1-(6-Bromopyridin-3-yl)ethanol hydrochloride?

The synthesis of chiral bromopyridine derivatives like this compound typically involves asymmetric reduction or nucleophilic substitution. For example:

- Asymmetric Reduction : A ketone precursor, such as 1-(6-bromopyridin-3-yl)ethanone, can be reduced enantioselectively using chiral catalysts (e.g., Ru-BINAP complexes) to yield the (1S)-alcohol. The hydrochloride salt is then formed via acidification .

- Nucleophilic Substitution : Alternatively, bromopyridine intermediates (e.g., 6-bromo-3-pyridinyl derivatives) may undergo substitution reactions with ethanol derivatives under basic conditions, followed by chiral resolution to isolate the (1S)-enantiomer .

Q. What spectroscopic methods are used to confirm the structure and stereochemistry of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR can verify the bromopyridine moiety and ethanol substituent. For stereochemical confirmation, NOESY or COSY experiments may resolve spatial interactions between protons.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 266.5 g/mol for the free base + HCl).

- X-ray Crystallography : Absolute configuration is confirmed via single-crystal diffraction, particularly for resolving enantiomeric purity .

Q. How is the purity of (1S)-1-(6-Bromopyridin-3-yl)ethanol hydrochloride assessed in research settings?

- HPLC : Reverse-phase chromatography with UV detection (≥95% purity threshold) is standard. Column choice (e.g., chiral columns) can separate enantiomers .

- Elemental Analysis : Matches experimental C, H, N, and Cl percentages to theoretical values.

- Melting Point : Consistency with literature values indicates purity .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis, and how are trace impurities characterized?

- Chiral Catalysis : Use of enantioselective catalysts (e.g., Noyori-type) minimizes racemization during reduction steps .

- Chiral Chromatography : Preparative HPLC or SFC with chiral stationary phases (e.g., amylose-based) isolates the (1S)-enantiomer. Impurities (e.g., (1R)-isomer) are quantified via chiral GC or HPLC .

- Advanced MS/MS : Fragmentation patterns differentiate stereoisomers, while LC-QTOF identifies trace impurities at ppm levels .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., ion channels or enzymes)?

- Electrophysiology : Patch-clamp assays on transfected HEK cells (e.g., expressing Cav3.1 channels) measure T-type Ca current inhibition, as demonstrated in studies on structurally related compounds like Carisbamate .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to pyridine-sensitive sites, guided by the bromine atom’s steric and electronic effects .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to receptors or enzymes .

Q. What methodologies resolve contradictions in solubility or stability data across studies?

- Controlled Solubility Studies : Use standardized buffers (e.g., PBS at pH 7.4) and dynamic light scattering (DLS) to assess aggregation. Conflicting data may arise from polymorphic forms or residual solvents .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring identify decomposition pathways (e.g., hydrolysis of the ethanol moiety). Conflicting stability reports may reflect differences in storage conditions (e.g., desiccant use) .

Q. How is the compound’s role in asymmetric catalysis or chiral auxiliary applications validated?

- Catalytic Screening : Test enantioselectivity in model reactions (e.g., aldol additions) using the compound as a chiral ligand. Compare ee% (enantiomeric excess) via chiral HPLC .

- X-ray Absorption Spectroscopy (XAS) : Probes coordination geometry when the compound acts as a ligand in metal complexes .

Methodological Notes

- Data Gaps : Limited direct studies on this compound require extrapolation from structurally related bromopyridine derivatives (e.g., Carisbamate, cyclopropane analogs) .

- Safety : While no specific hazard data exists for this compound, handle hydrochloride salts with standard PPE (gloves, goggles) due to potential irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.